molecular formula C25H17IN2O2 B11548355 2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11548355
M. Wt: 504.3 g/mol
InChI Key: NBEUMVRRBVIQAW-UHFFFAOYSA-N
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Description

2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a combination of aromatic rings, halogen, and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated systems for the condensation reactions to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or sodium methoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol depends on its application:

    In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, altering their function.

    In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or in light emission.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-4-methylphenol: A simpler analog lacking the benzoxazole and imine functionalities.

    4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but without the iodine atom.

Uniqueness

2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of both the iodine atom and the benzoxazole-imine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H17IN2O2

Molecular Weight

504.3 g/mol

IUPAC Name

2-iodo-4-methyl-6-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C25H17IN2O2/c1-15-10-19(24(29)21(26)11-15)14-27-20-8-9-23-22(13-20)28-25(30-23)18-7-6-16-4-2-3-5-17(16)12-18/h2-14,29H,1H3

InChI Key

NBEUMVRRBVIQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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